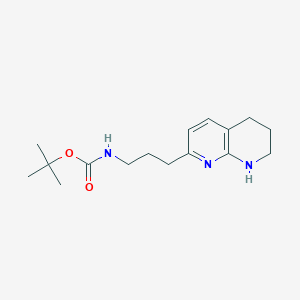

2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine

概要

説明

The compound “2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine” is a complex organic molecule. It contains a Boc-amino group, which is a tert-butyl carbamate . Boc-amino groups are commonly used in peptide synthesis as a protecting group for amines . The Boc group is stable and can be cleaved by mild acidolysis .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . These reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .Molecular Structure Analysis

The Boc group in the molecule is stable towards most nucleophiles and bases . The X-ray structure of Boc2-alanine has also been determined . The Boc–N bond lengths are 0.05–0.07 Å longer than in Boc-alanine and Boc .Chemical Reactions Analysis

The Boc group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . The Boc group can be cleaved by mild acidolysis .Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . It is ranked as “one of the most commonly used protective groups for amines” .科学的研究の応用

Peptide Synthesis

This compound is utilized in the synthesis of peptides. The Boc-amino group protects the amino functionality during the peptide coupling reactions. This protection is crucial because it prevents unwanted side reactions and ensures that the peptide chain grows in the correct sequence. The Boc group can be removed under acidic conditions without affecting the rest of the peptide structure .

Solid-Phase Synthesis

The solid-phase synthesis method benefits from the use of Boc-amino acids due to their stability under the conditions used to link amino acids to the growing peptide chain attached to a solid resin. This technique is particularly useful for creating complex peptides and proteins in a controlled and efficient manner .

Nanoparticle Formation

Boc-amino acids can form nanoparticles which are used in aqueous microwave-assisted solid-phase synthesis. This innovative approach is environmentally friendly and avoids the use of hazardous organic solvents, aligning with the principles of green chemistry .

Tagging Molecules

The compound’s structure allows for the attachment of tagging moieties, such as fluorescent dyes, quenchers, or biotin. These tags enable researchers to track the compound in biological systems, which is essential for studies in molecular biology and biochemistry .

Environmental Chemistry

The compound’s ability to participate in reactions that do not require organic solvents contributes to the development of sustainable synthetic methods. This is particularly important in the field of environmental chemistry, where reducing the use of volatile organic compounds is a significant goal .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h8-9H,4-7,10-11H2,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHWFILDWHJGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=NC2=C(CCCN2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methyl-4-oxo-1,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/no-structure.png)

![2-(5-Cyanopyridin-2-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2933882.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)

![[6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2933891.png)